molecular formula C15H11N3S B1216996 Amphethinile CAS No. 91531-98-5

Amphethinile

Cat. No. B1216996
CAS RN: 91531-98-5
M. Wt: 265.3 g/mol
InChI Key: LHNIUFUSFGYJEO-UHFFFAOYSA-N
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Description

Amphethinile, also known as 2-amino-3-cyano-5-(phenylthio)indole or ICI 134154 , is a compound that has been used for research and development . Its molecular formula is C15H11N3S and its molecular weight is 265.333 . It is a chiral compound with no defined stereocenters .


Molecular Structure Analysis

Amphethinile’s molecular structure is based on the β-phenylethylamine core structure . The structure of Amphethinile includes a cyano group (C#N), an amino group (NH2), and a phenylthio group (Ph-S-) attached to an indole ring .

Scientific Research Applications

Interaction with Tubulin

Amphethinile is known to inhibit tubulin assembly in vitro. It has the ability to displace colchicine from tubulin, causing a stimulation in GTPase activity. The affinity constant for the association of amphethinile with tubulin has been determined, suggesting it belongs to a class of agents sharing a common binding site with colchicine on the tubulin molecule (McGown & Fox, 1989).

Comparison with Other Anti-Mitotic Agents

Amphethinile, alongside combretastatin A4, shows similarity to colchicine in their interactions with purified tubulin. All these agents inhibit tubulin assembly at similar levels and share comparable affinity constants for tubulin. Despite structural differences, computer graphic techniques show that the ring systems of these agents are superimposable, indicating a potentially significant role in their efficient binding to tubulin (McGown & Fox, 1989).

Pre-Clinical Studies

Amphethinile has been shown to induce a G2/M block in murine leukemia cells in vitro and is equally toxic to both parental and daunorubicin-resistant P388 cells. This resistance mechanism, related to decreased drug accumulation in vincristine and vinblastine, is less pronounced for amphethinile, suggesting a different cell sensitivity profile compared to other anti-mitotic agents (McGown, Ewen, Smith, & Fox, 1988).

Phase I Clinical Trial

A Phase I study of amphethinile, primarily used as an anti-cancer agent, revealed significant toxic effects at higher doses, including nausea, vomiting, and lethargy. Neutropenia and alopecia occurred in patients with the highest drug exposure. The trial indicated limitations in achieving a consistently high enough area under the curve (AUC) for cytotoxic effects without encountering dose-limiting toxicities, suggesting challenges in its clinical application (Smith et al., 1988).

Pharmacokinetically Guided Dose Escalation

Pharmacokinetically guided dose escalation (PGDE) strategies, including amphethinile, have been developed to expedite early clinical trials of new anticancer agents. While beneficial, these strategies have encountered challenges, underscoring the need for optimal deployment of pharmacological information in future studies (Graham & Workman, 1992).

Safety And Hazards

When handling Amphethinile, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIUFUSFGYJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238614
Record name Amphethinile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amphethinile

CAS RN

91531-98-5
Record name Amphethinile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphethinile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHETHINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
DB Smith, C Ewen, J Mackintosh, BW Fox… - British journal of …, 1988 - nature.com
Amphethinile is a new spindle poison with a novel structure that has shown activity in the L1210, ADJ/PC6 and Walker carcinoma rodent tumours. In addition the agent appeared to …
Number of citations: 16 www.nature.com
AT McGown, BW Fox - Anti-cancer drug design, 1989 - europepmc.org
The novel agents amphethinile and combretastatin A4 are shown … Amphethinile and combretastatin A4 are capable of … obvious similarity is seen for amphethinile. The three-dimensional …
Number of citations: 145 europepmc.org
AT McGown, C Ewen, DB Smith, BW Fox - British journal of cancer, 1988 - nature.com
… amphethinile on parental and daunorubicin resistant P388 cells in vitro. We have shown that there is a lack of cross-resistance towards amphethinile in … observed towards amphethinile, …
Number of citations: 6 www.nature.com
AT McGown, BW Fox - British journal of cancer, 1989 - nature.com
… At higher amphethinile concentrations there is a … amphethinile concentration but is much more gradual than that observed for lower concentrations of amphethinile (up to 1 amphethinile/…
Number of citations: 7 www.nature.com
JA Woods, JA Hadfield, AT McGown, BW Fox - Bioorganic & medicinal …, 1993 - Elsevier
… Combretastatin A4 (2) and amphethinile (1) have both been shown to compete for the … This compares with combretastatin A4 (2) and amphethinile (1) which have been shown, under …
Number of citations: 83 www.sciencedirect.com
AT McGown, BW Fox - Cancer chemotherapy and pharmacology, 1990 - Springer
Combretastatin A4, a novel anti-mitotic agent was effective against two P388 cell lines with acquired resistance to daunorubicin. In contrast, Combretastatin A1, a close structural …
Number of citations: 173 link.springer.com
MA Graham, P Workman - Annals of oncology, 1992 - Elsevier
… This article critically reviews PGDE strategies for a number of new anticancer agents including amphethinile, brequinar sodium, iodo-doxorubicin, the anthrapyrazoles (DuP 941, DuP …
Number of citations: 63 www.sciencedirect.com
JA Woods - 1994 - search.proquest.com
… in the synthesis of amphethinile. 2) An investigation of diphenyl sulphide and selenide compounds which share structural features with both amphethinile and combretastatin A4 has …
Number of citations: 0 search.proquest.com
C Temple Jr, GA Rener, WR Waud… - Journal of medicinal …, 1992 - ACS Publications
Antitumor activity in mice was observed for the oxime of the previously reported ethyl [6-amino-4-[(l-methyl-2-phenyl-2-oxoethyl) amino]-5-nitropyridin-2-yl] carbamate (8) and several …
Number of citations: 77 pubs.acs.org
JA Hadfield, S Ducki, N Hirst… - Progress in Cell Cycle …, 2003 - researchgate.net
… It is noteworthy that the trial of amphethinile reported two deaths due to vascular causes. No blood flow measurements were performed in this early study. Tumour pain was also noted, a …
Number of citations: 351 www.researchgate.net

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